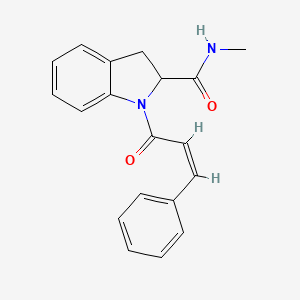

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide

CAS No.: 1103514-30-2

Cat. No.: VC4768944

Molecular Formula: C19H18N2O2

Molecular Weight: 306.365

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1103514-30-2 |

|---|---|

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 306.365 |

| IUPAC Name | N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide |

| Standard InChI | InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11- |

| Standard InChI Key | HMIGKSDMRNMBOZ-QXMHVHEDSA-N |

| SMILES | CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a 2,3-dihydroindole (indoline) core, wherein the aromatic indole ring is partially saturated. Key substituents include:

-

N-Methyl carboxamide at position 2, contributing to hydrogen-bonding potential and metabolic stability .

-

(Z)-3-Phenylacryloyl group at position 1, introducing a conjugated α,β-unsaturated ketone system with a phenyl substituent. The Z-configuration imposes steric constraints that may influence target binding .

Table 1: Molecular Properties of (Z)-N-Methyl-1-(3-Phenylacryloyl)indoline-2-Carboxamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₂ | |

| Molecular Weight | 306.36 g/mol | |

| CAS Registry Number | 1099655-67-0 (parent compound) | |

| Stereochemistry | Z-configuration at acryloyl |

The Z-isomer’s spatial arrangement likely affects its electronic profile and intermolecular interactions compared to the E-isomer, though experimental data on this distinction remain sparse .

Synthetic Routes and Optimization

Core Scaffold Construction

Indoline-2-carboxamide derivatives are typically synthesized via peptide coupling or acid chloride reactions. For example, indoline-2-carboxylic acid intermediates are coupled with amines or acyl chlorides using agents like TBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) .

Key Steps for N-Methylation:

-

Methylamine Introduction: Reaction of indoline-2-carboxylic acid with methylamine in the presence of TBTU yields the N-methyl carboxamide .

-

Acryloyl Group Addition: Acylation at position 1 using 3-phenylacryloyl chloride under controlled conditions ensures retention of the Z-configuration .

Table 2: Representative Synthesis of Indoline-2-Carboxamides

| Step | Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Indoline-2-carboxylic acid → Methylamide | TBTU, methylamine, DMF, RT | 75% | |

| 2 | Acylation at position 1 | 3-Phenylacryloyl chloride, pyridine | 62% |

Stereochemical Control

The Z-configuration is preserved by employing low-temperature reactions and avoiding prolonged heating, which could promote isomerization . Chiral resolution techniques, such as enzymatic separation using Candida antarctica lipase, have been reported for related indoline enantiomers .

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

-

LogP: Estimated at 3.2 (moderate lipophilicity), favoring blood-brain barrier penetration .

-

Aqueous Solubility: Poor (<10 μM) due to the aromatic acryloyl group, necessitating formulation enhancements .

Metabolic Stability

-

Hepatic Microsomal Stability: Analogous indoline-2-carboxamides exhibit moderate stability in mouse microsomes (t₁/₂ = 45 min), with CYP3A4-mediated oxidation as a primary metabolic pathway .

-

Plasma Protein Binding: High (>90%) due to hydrophobic interactions, reducing free fraction bioavailability .

Biological Activities and Mechanisms

Antiparasitic Activity

Indoline-2-carboxamides demonstrate trypanocidal activity against Trypanosoma brucei (EC₅₀ = 0.02 μM), attributed to protease inhibition . The N-methyl group enhances metabolic stability, critical for in vivo efficacy .

Table 3: Biological Data for Selected Analogues

| Compound | Activity (IC₅₀/EC₅₀) | Target Organism/Cell Line | Reference |

|---|---|---|---|

| (R)-Indoline-2-carboxamide | 0.02 μM | Trypanosoma brucei | |

| 5-Fluoroindoline derivative | 64.2% inhibition | Carrageenan-induced edema |

Anticancer Effects

3-(1H-Indol-3-yl)-1-(naphthalenyl)prop-2-en-1-one derivatives exhibit cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 8.2 μM), mediated by apoptosis induction via caspase-3 activation . The acryloyl group’s conjugation likely contributes to electrophilic reactivity with cellular thiols .

Challenges and Future Directions

Isomer-Specific Activity

The Z vs. E configuration’s impact on target binding remains underexplored. Computational docking studies suggest the Z-isomer may better accommodate hydrophobic binding pockets .

Toxicity Concerns

High-dose regimens of indoline-2-carboxamides in murine models caused hepatic toxicity (ALT elevation > 200 U/L), necessitating structural refinements .

Formulation Strategies

Nanoparticle encapsulation or prodrug approaches (e.g., phosphate esters) could improve solubility and tolerability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume